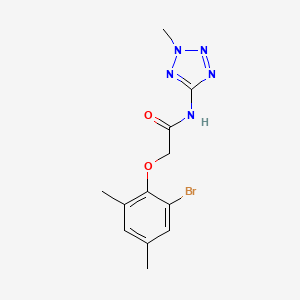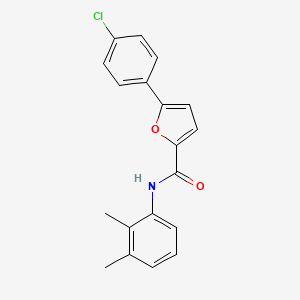
2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well documented.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been widely used in scientific research applications. It has been shown to have anticancer properties and has been used in various cancer research studies. It has also been used in studies related to cardiovascular diseases and inflammation. Additionally, it has been used as a tool in chemical biology research.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer progression and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to have cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments include its well-documented synthesis method, its ability to inhibit the activity of certain enzymes, and its anticancer properties. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research related to 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. These include further studies related to its mechanism of action, its potential as a therapeutic agent for cancer and cardiovascular diseases, and its potential as a tool in chemical biology research. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
Synthesemethoden
The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is achieved through a multistep process. The first step involves the reaction of 2-bromo-4,6-dimethylphenol with sodium hydride in anhydrous DMF to produce the corresponding phenoxide. The second step involves the reaction of the phenoxide with N-(2-methyl-2H-tetrazol-5-yl)acetamide in the presence of potassium carbonate in DMF to produce the desired compound. The synthesis method is well-documented and has been used in various research studies.
Eigenschaften
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-7-4-8(2)11(9(13)5-7)20-6-10(19)14-12-15-17-18(3)16-12/h4-5H,6H2,1-3H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTZSCTXPZFSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=NN(N=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)
![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)
![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)

![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)


![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)
![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)